METHYL 2-{3-[4-(BENZYLOXY)PHENYL]-2-{[(TERT-BUTOXY)CARBONYL]AMINO}PROPANAMIDO}ACETATE
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Overview
Description
METHYL 2-{3-[4-(BENZYLOXY)PHENYL]-2-{[(TERT-BUTOXY)CARBONYL]AMINO}PROPANAMIDO}ACETATE is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a phenylmethoxyphenyl moiety. It is often used in the synthesis of peptides and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{3-[4-(BENZYLOXY)PHENYL]-2-{[(TERT-BUTOXY)CARBONYL]AMINO}PROPANAMIDO}ACETATE typically involves multiple steps. One common method includes the protection of amino groups using the Boc group, followed by coupling reactions to introduce the phenylmethoxyphenyl moiety. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of protection, coupling, and deprotection efficiently, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{3-[4-(BENZYLOXY)PHENYL]-2-{[(TERT-BUTOXY)CARBONYL]AMINO}PROPANAMIDO}ACETATE can undergo various chemical reactions, including:
Oxidation: The phenylmethoxy group can be oxidized to form phenylmethoxy derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane for Boc deprotection.
Major Products
Oxidation: Phenylmethoxy derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
METHYL 2-{3-[4-(BENZYLOXY)PHENYL]-2-{[(TERT-BUTOXY)CARBONYL]AMINO}PROPANAMIDO}ACETATE is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-{3-[4-(BENZYLOXY)PHENYL]-2-{[(TERT-BUTOXY)CARBONYL]AMINO}PROPANAMIDO}ACETATE involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed to expose reactive amine groups, which can then participate in further chemical reactions. This compound can act as a substrate for enzymes, facilitating the study of enzymatic mechanisms and pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-tert-butoxycarbonylaminoacetate: Similar structure but lacks the phenylmethoxyphenyl moiety.
Methyl 2-amino-2-methylpropanoate: Contains a similar Boc protecting group but differs in the side chain structure.
Uniqueness
METHYL 2-{3-[4-(BENZYLOXY)PHENYL]-2-{[(TERT-BUTOXY)CARBONYL]AMINO}PROPANAMIDO}ACETATE is unique due to its combination of the Boc protecting group and the phenylmethoxyphenyl moiety, which provides specific reactivity and stability properties. This makes it particularly useful in the synthesis of complex peptides and other biologically active molecules .
Properties
CAS No. |
23234-32-4 |
---|---|
Molecular Formula |
C28H31ClN2O6 |
Molecular Weight |
527.0 g/mol |
IUPAC Name |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]-4-(4-methoxyphenyl)piperazine;oxalic acid |
InChI |
InChI=1S/C26H29ClN2O2.C2H2O4/c1-30-25-13-11-24(12-14-25)29-17-15-28(16-18-29)19-20-31-26(21-5-3-2-4-6-21)22-7-9-23(27)10-8-22;3-1(4)2(5)6/h2-14,26H,15-20H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
XGENWMRCNATGIW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NCC(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCOC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O |
23234-32-4 | |
sequence |
XG |
Origin of Product |
United States |
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